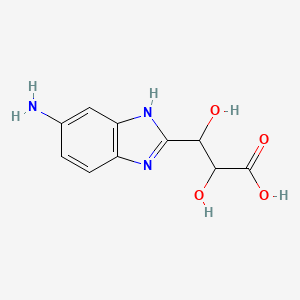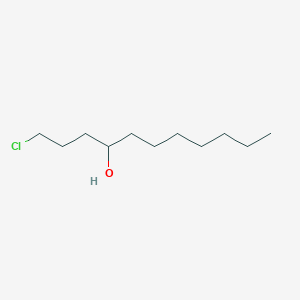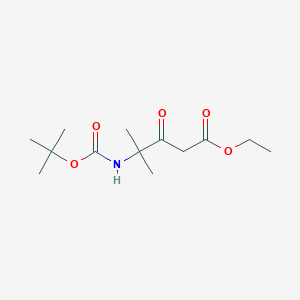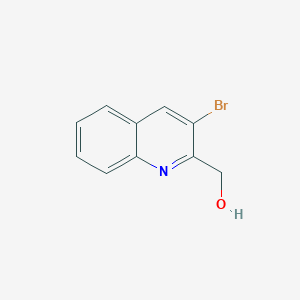
(4-Methylmorpholin-1-ium-1-yl)trihydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylmorpholin-1-ium-1-yl)trihydroborate is a chemical compound with the molecular formula C5H14BNO. It is a white solid that is widely used in organic synthesis due to its excellent stability and solubility in various solvents . This compound plays a crucial role as a versatile reagent in the preparation of various organic compounds .
Preparation Methods
The synthesis of (4-Methylmorpholin-1-ium-1-yl)trihydroborate typically involves the reaction of 4-methylmorpholine with borane. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
(4-Methylmorpholin-1-ium-1-yl)trihydroborate undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the borate group is replaced by other nucleophiles.
Hydroboration Reactions: It is used in hydroboration reactions to add boron across carbon-carbon double bonds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, boron-containing compounds, and substituted morpholine derivatives .
Scientific Research Applications
(4-Methylmorpholin-1-ium-1-yl)trihydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-Methylmorpholin-1-ium-1-yl)trihydroborate involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the boron atom, which acts as a Lewis acid, and the morpholine ring, which stabilizes the intermediate species. The molecular targets and pathways involved include carbonyl compounds, alkenes, and other electrophilic species .
Comparison with Similar Compounds
(4-Methylmorpholin-1-ium-1-yl)trihydroborate can be compared with other similar compounds such as:
1,3-Dimethylimidazol-2-ylidene borane: This compound also acts as a reducing agent and hydroboration reagent but has different steric and electronic properties due to the imidazole ring.
Borane-tetrahydrofuran complex: This is another common reducing agent, but it lacks the stabilizing effect of the morpholine ring, making it less selective in certain reactions.
The uniqueness of this compound lies in its combination of stability, solubility, and reactivity, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C5H14BNO |
|---|---|
Molecular Weight |
114.98 g/mol |
IUPAC Name |
(4-methylmorpholin-1-ium-1-yl)boranuide |
InChI |
InChI=1S/C5H14BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1,6H3 |
InChI Key |
LCJPHDKSLJEBCF-UHFFFAOYSA-N |
Canonical SMILES |
[BH3-][O+]1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)
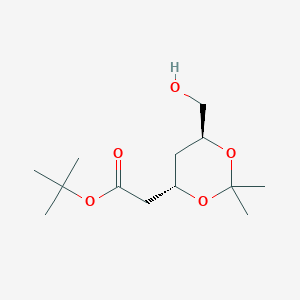


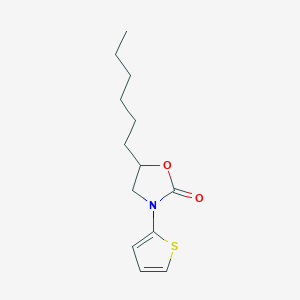
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
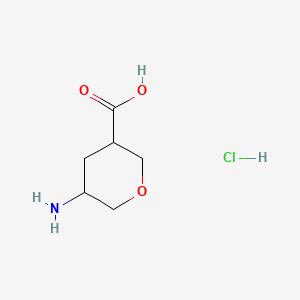
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
